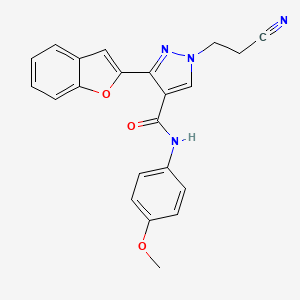![molecular formula C18H15Cl2NO2 B4973498 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPIQ belongs to the class of quinoline-based compounds and has been found to possess several unique properties that make it an attractive candidate for various biochemical and physiological studies.
Mecanismo De Acción
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline exerts its pharmacological effects by binding to the ion channel of the NMDA receptor and blocking the influx of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the strength of the synaptic connections between neurons.
Biochemical and Physiological Effects:
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been shown to have several biochemical and physiological effects, including a reduction in the release of neurotransmitters such as glutamate and dopamine. It has also been found to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in various biological systems. However, one limitation of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, including the development of new synthetic methods for the compound, the investigation of its effects on other types of glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the NMDA receptor and has several unique properties that make it an attractive candidate for various biochemical and physiological studies. While there are some limitations to using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments, its potential future directions for research make it an exciting area of study in the field of neuroscience.
Métodos De Síntesis
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3-(2,6-dichlorophenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c19-14-7-2-8-15(20)18(14)23-12-4-11-22-16-9-1-5-13-6-3-10-21-17(13)16/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICLBDKBCRPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2,6-Dichlorophenoxy)propoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)